saurufuran B

CAS No.:

Cat. No.: VC1846768

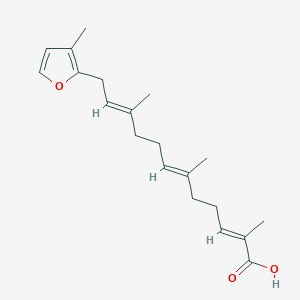

Molecular Formula: C20H28O3

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H28O3 |

|---|---|

| Molecular Weight | 316.4 g/mol |

| IUPAC Name | (2E,6E,10E)-2,6,10-trimethyl-12-(3-methylfuran-2-yl)dodeca-2,6,10-trienoic acid |

| Standard InChI | InChI=1S/C20H28O3/c1-15(9-6-10-18(4)20(21)22)7-5-8-16(2)11-12-19-17(3)13-14-23-19/h7,10-11,13-14H,5-6,8-9,12H2,1-4H3,(H,21,22)/b15-7+,16-11+,18-10+ |

| Standard InChI Key | BMGJSWCTAGIXJL-NIAATNHFSA-N |

| Isomeric SMILES | CC1=C(OC=C1)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C(=O)O |

| Canonical SMILES | CC1=C(OC=C1)CC=C(C)CCC=C(C)CCC=C(C)C(=O)O |

Introduction

Chemical Properties and Structure

Molecular Formula and Weight

Saurufuran B has a defined molecular formula of C20H28O3 with a molecular weight of 316.4 g/mol . This composition reflects its classification as a diterpene, containing 20 carbon atoms with additional oxygen functionality. The exact mass of the compound has been calculated as part of its characterization in chemical databases.

Structural Characteristics

Structurally, saurufuran B is characterized by an acyclic diterpene backbone with a furan ring system. Its full IUPAC name is (2E,6E,10E)-2,6,10-trimethyl-12-(3-methylfuran-2-yl)dodeca-2,6,10-trienoic acid . This name reveals several key structural features:

-

A linear carbon chain with 12 carbon atoms (dodeca)

-

Three double bonds with E (trans) configuration at positions 2, 6, and 10

-

Methyl branches at positions 2, 6, and 10

-

A 3-methylfuran-2-yl group attached at position 12

-

A carboxylic acid functional group

The compound contains three double bonds in its carbon chain, all with E (trans) configuration, contributing to its specific three-dimensional structure and biological activity.

Spectroscopic Data

The compound has also been analyzed using mass spectrometry, with its molecular structure corresponding to its observed mass spectrum pattern. Such spectroscopic data is essential for confirming the identity of saurufuran B in various research contexts and for quality control in synthetic processes.

Natural Sources

Saururus chinensis

The primary natural source of saurufuran B is Saururus chinensis, specifically its root system . Saururus chinensis, commonly known as lizard's tail or Chinese lizard's tail, is a perennial herb belonging to the Saururaceae family. This plant has been traditionally used in various Asian medicine systems for its anti-inflammatory, antipyretic, and diuretic properties.

The isolation of saurufuran B from Saururus chinensis represents part of the ongoing effort to identify and characterize the bioactive compounds responsible for the plant's traditional medicinal applications. As a component of this medicinal plant, saurufuran B may contribute to some of the therapeutic effects observed in traditional preparations using Saururus chinensis roots.

Occurrence in Other Species

Interestingly, saurufuran B has also been detected in experiments involving Andrographis paniculata, another medicinal plant widely used in traditional medicine systems, particularly when subjected to microbial transformation by Aspergillus oryzae K1A . In this context, saurufuran B was identified among the compounds present in both fermented and non-fermented samples of Andrographis paniculata extracts, suggesting potential biosynthetic pathways that may exist across different plant species or that can be induced through microbial action.

The detection of saurufuran B in this context opens questions about whether it is naturally present in Andrographis paniculata or whether it represents a transformation product resulting from microbial action on other precursor compounds in the plant material.

Synthesis and Chemical Transformation

First Total Synthesis

A significant milestone in saurufuran B research was the first total synthesis of the compound, reported in 2006 . This synthetic approach employed regioselective alkylation using (E,E)-farnesol and citraconic anhydride as key starting materials . The synthesis was described as highly efficient, providing a pathway to obtain saurufuran B for further research without relying on extraction from natural sources.

The synthetic route demonstrates the feasibility of producing saurufuran B through chemical means, which is particularly valuable for compounds that occur in low concentrations in their natural sources. This synthetic accessibility enhances the potential for further research into the compound's properties and activities by ensuring a reliable supply of material.

Biological Activities

Effects on Peroxisome Proliferator-Activated Receptor γ

One of the most significant findings regarding saurufuran B's biological activity relates to its effects on peroxisome proliferator-activated receptor γ (PPARγ). Unlike its structural analog saurufuran A, which effectively activates PPARγ with an EC50 value of 16.7 μM, saurufuran B appears to have different properties regarding PPARγ activation . While the full details of this difference aren't specified in the available search results, this distinction highlights the importance of specific structural features in determining biological activity, even between closely related compounds.

PPARγ is a nuclear receptor that plays important roles in regulating glucose metabolism, lipid homeostasis, and inflammatory responses. Compounds that modulate PPARγ activity are of interest for potential applications in managing metabolic disorders like diabetes and obesity.

Analytical Methods for Detection

Chromatographic Techniques

Saurufuran B has been successfully detected and analyzed using various chromatographic techniques. In the microbial transformation study of Andrographis paniculata, saurufuran B was identified with a retention time of 7.80 minutes using chromatographic separation . This suggests that liquid chromatography methods are suitable for detecting and quantifying saurufuran B in complex mixtures.

Table 1. Chromatographic Detection Parameters for Saurufuran B in A. paniculata Samples

| Compound | Chemical Formula | Mass (m/z) | Retention Time (min) |

|---|---|---|---|

| Saurufuran B | C20H28O3 | 317.211 | 7.80 |

Spectroscopic Identification

Mass spectrometry has proven effective for identifying saurufuran B, with its molecular ion peak corresponding to its molecular formula C20H28O3 . Additionally, the structure of saurufuran B was originally elucidated using 1D and 2D NMR spectroscopic analyses, demonstrating the value of these techniques for characterizing the compound .

The combination of chromatographic separation with spectroscopic identification provides reliable methods for detecting and confirming the presence of saurufuran B in both natural extracts and synthetic preparations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume